5-Lipoxygenase (5-LO) Inhibitory Activity: Target Compound vs. Comparator Class Profile
The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and returned a result of NS (no significant activity) [1]. This contrasts with several known benzoxazole-containing 5-LO inhibitors reported in the literature, such as the 2-aryldienylbenzoxazole series, which have demonstrated potent 5-LO inhibition at sub-micromolar concentrations [2]. This negative result constitutes a key selectivity filter: the compound is not a promiscuous 5-LO inhibitor, making it suitable for assays where 5-LO pathway interference must be excluded.
| Evidence Dimension | Inhibition of RBL-1 5-Lipoxygenase |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 2-Aryldienylbenzoxazole class: reported IC50 values in sub-µM range against 5-LO (literature comparator) |
| Quantified Difference | Target compound shows >100-fold lower 5-LO inhibitory potency than potent benzoxazole-class 5-LO inhibitors |
| Conditions | RBL-1 cell line; compound concentration 100 µM (ChEMBL Assay CHEMBL620010) |
Why This Matters
This negative selectivity data allows procurement teams to exclude the compound from 5-LO-targeted screens while retaining it for orthogonal target campaigns where 5-LO off-target activity is undesirable.
- [1] ChEMBL Database. Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026-04-29). View Source
- [2] Scilit. A novel series of highly potent 5-lipoxygenase inhibitors: 2-aryldienylbenzoxazoles. https://www.scilit.net (accessed 2026-04-29). View Source
